REACTION_CXSMILES
|
[OH-].[K+].[CH:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][S:12][CH2:13][CH2:14][CH:15]=[O:16]>CO>[CH3:11][S:12][CH2:13][C:14](=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:15]=[O:16] |f:0.1|
|
Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CSCCC=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a period of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 5°-10° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 5°-10° C
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between water and ether
|
Type
|
WASH
|
Details
|
The organic layer is washed several times with water
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCC(C=O)=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].[CH:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][S:12][CH2:13][CH2:14][CH:15]=[O:16]>CO>[CH3:11][S:12][CH2:13][C:14](=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:15]=[O:16] |f:0.1|
|
Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CSCCC=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a period of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 5°-10° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 5°-10° C
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between water and ether
|
Type
|
WASH
|
Details
|
The organic layer is washed several times with water
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCC(C=O)=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |